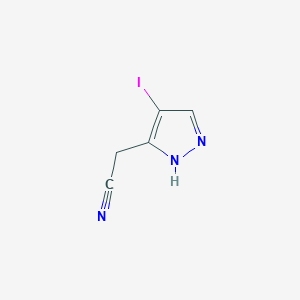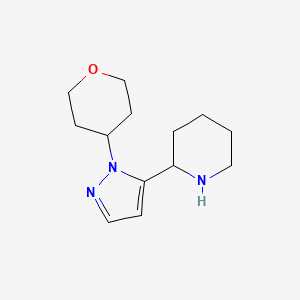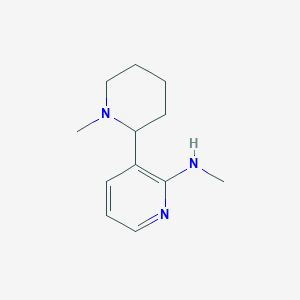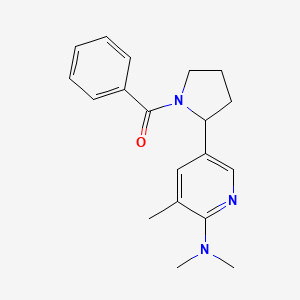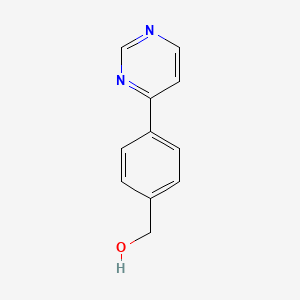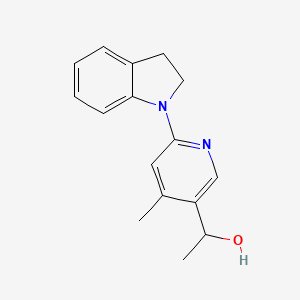
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)ethanol is a complex organic compound that features a unique structure combining an indoline moiety with a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)ethanol typically involves the reaction of indoline derivatives with pyridine-based intermediates. One common method includes the nucleophilic substitution reaction where indoline reacts with a halogenated pyridine derivative under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with a base like sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
化学反应分析
Types of Reactions: 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The indoline and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: PCC, potassium permanganate, or chromium trioxide in an acidic medium.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Halogenated reagents, bases like NaOH or K2CO3, and solvents like DMSO or acetonitrile.
Major Products: The major products formed from these reactions include various substituted indoline and pyridine derivatives, which can be further functionalized for specific applications.
科学研究应用
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)ethanol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are attributed to its ability to bind to NMDA receptors, thereby modulating the excitotoxicity associated with ischemic stroke . Additionally, its antioxidant properties help in reducing oxidative stress in neuronal cells.
相似化合物的比较
Benzimidazole-1,2,3-triazole-indoline derivatives: Known for their antimicrobial and α-glucosidase inhibition properties.
1H-indol-5-ylamine derivatives: Exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory effects.
1′,3′,3′-trimethylspiro[chromene-2,2′-indoline] derivatives: Used in photochromic applications due to their reversible color-changing properties.
Uniqueness: 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)ethanol stands out due to its combined indoline and pyridine structure, which imparts unique chemical reactivity and biological activity. Its ability to interact with NMDA receptors and its potential use in neuroprotection make it a compound of significant interest in medicinal chemistry.
属性
分子式 |
C16H18N2O |
|---|---|
分子量 |
254.33 g/mol |
IUPAC 名称 |
1-[6-(2,3-dihydroindol-1-yl)-4-methylpyridin-3-yl]ethanol |
InChI |
InChI=1S/C16H18N2O/c1-11-9-16(17-10-14(11)12(2)19)18-8-7-13-5-3-4-6-15(13)18/h3-6,9-10,12,19H,7-8H2,1-2H3 |
InChI 键 |
JYSKSXRYSNUFHA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1C(C)O)N2CCC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



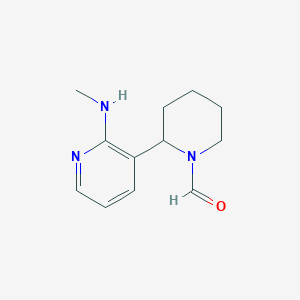
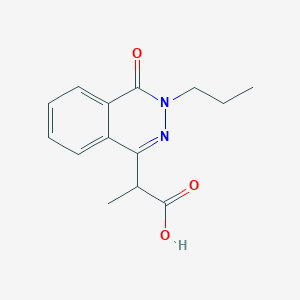

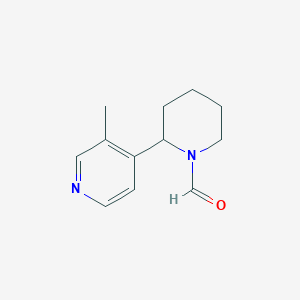
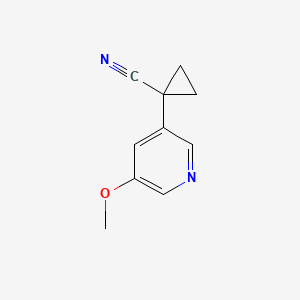
![(4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11800899.png)
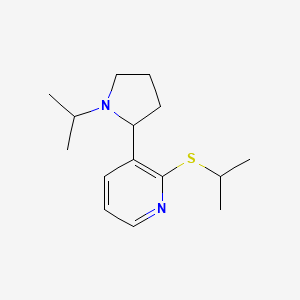
![5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11800912.png)
